molecular formula C10H12O3 B13648697 2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde

2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde

Cat. No.: B13648697
M. Wt: 180.20 g/mol
InChI Key: YBNBCGXHZFPFKO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, featuring hydroxyl groups at the 2 and 5 positions and a hydroxypropyl group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-5-nitroacetophenone with benzaldehyde in the presence of anhydrous aluminum chloride . Another method includes the Tiemann reaction, which involves refluxing phenol and sodium hydroxide dissolved in water and chloroform at 60–70°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as column chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include 2-hydroxy-5-(3-hydroxypropyl)benzyl alcohol from reduction and corresponding carboxylic acids from oxidation .

Scientific Research Applications

2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-hydroxy-5-(3-hydroxypropyl)benzaldehyde

InChI

InChI=1S/C10H12O3/c11-5-1-2-8-3-4-10(13)9(6-8)7-12/h3-4,6-7,11,13H,1-2,5H2

InChI Key

YBNBCGXHZFPFKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCO)C=O)O

Origin of Product

United States

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